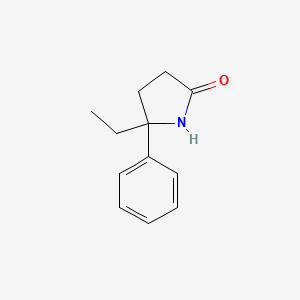

5-Ethyl-5-phenylpyrrolidinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3414-82-2 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

5-ethyl-5-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO/c1-2-12(9-8-11(14)13-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |

InChI Key |

JTSAWYFWKYGLHL-UHFFFAOYSA-N |

SMILES |

CCC1(CCC(=O)N1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(CCC(=O)N1)C2=CC=CC=C2 |

Other CAS No. |

3482-72-2 5556-57-0 |

Synonyms |

5-ethyl-5-phenylpyrrolidinone 5-ethyl-5-phenylpyrrolidinone, (+-)-isomer 5-ethyl-5-phenylpyrrolidinone, (-)-isome |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Pyrrolidinone Core

Cyclization and Condensation Reactions in Pyrrolidinone Formation

The formation of the γ-lactam ring of 5-Ethyl-5-phenylpyrrolidinone can be achieved through various intramolecular cyclization strategies. A common approach involves the reductive cyclization of γ-nitro ketones. For the synthesis of this compound, a suitable precursor would be a γ-nitro ketone bearing the ethyl and phenyl groups at the γ-position. The reduction of the nitro group to an amine, followed by spontaneous or catalyzed intramolecular aminolysis of the ketone, would yield the desired pyrrolidinone.

Another established method is the intramolecular condensation of γ-amino acids. The corresponding γ-amino acid, 4-amino-4-phenylhexanoic acid, upon heating or treatment with a condensing agent, would undergo cyclization to form this compound. The efficiency of this lactamization can be influenced by the reaction temperature and the use of catalysts to facilitate the amide bond formation.

Multicomponent reactions also offer a pathway to substituted pyrrolidinones. For instance, a three-component reaction involving an amine, an aldehyde, and a pyruvate (B1213749) derivative can lead to the formation of a highly functionalized pyrrolidinone core. mdpi.com While not a direct route to this compound, such methods highlight the versatility of condensation strategies in building the pyrrolidinone scaffold.

Investigation of Precursor Reactivity and Selectivity

The success of any synthetic pathway to this compound is heavily dependent on the reactivity and selectivity of the chosen precursors. In the case of reductive cyclization of a γ-nitro ketone, the chemoselective reduction of the nitro group in the presence of the ketone is paramount. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is often employed for this transformation. The choice of catalyst and reaction conditions (hydrogen pressure, temperature, and solvent) can significantly impact the yield and purity of the resulting pyrrolidinone.

For syntheses starting from γ-amino acids, the precursor's stability and the ease of the intramolecular cyclization are key factors. The presence of bulky substituents at the γ-position, such as the phenyl and ethyl groups in 4-amino-4-phenylhexanoic acid, can influence the rate of cyclization. Steric hindrance might necessitate more forcing conditions or the use of potent activating agents for the carboxylic acid moiety to achieve efficient lactam formation. The table below summarizes some potential precursors and the key reactivity considerations for the synthesis of this compound.

| Precursor | Synthetic Pathway | Key Reactivity/Selectivity Considerations |

|---|---|---|

| 4-Nitro-4-phenylhexan-1-al or a corresponding ketone | Reductive Cyclization | Chemoselective reduction of the nitro group over the carbonyl group. Choice of catalyst and reaction conditions is critical. |

| 4-Amino-4-phenylhexanoic acid | Intramolecular Condensation | Efficiency of lactamization can be affected by steric hindrance from the 5,5-substituents. May require activating agents. |

| N-protected γ-amino ester | Deprotection and Cyclization | Orthogonality of protecting groups and efficiency of the final cyclization step. |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The C5-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this pyrrolidinone is of significant interest for various applications and requires the use of stereoselective synthetic methods.

Chiral Induction Strategies in Pyrrolidinone Synthesis

Achieving stereoselectivity in the synthesis of this compound can be accomplished through several chiral induction strategies. One common approach is the use of a chiral auxiliary. A chiral auxiliary can be temporarily incorporated into one of the starting materials to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. For instance, a chiral amine could be used to form a chiral imine intermediate, which then undergoes a diastereoselective addition of an enolate or a Grignard reagent to set the stereocenter at the future C5 position.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts, such as proline and its derivatives, can catalyze reactions like Michael additions and aldol (B89426) reactions with high enantioselectivity. nih.gov A potential organocatalytic route to an enantiomerically enriched precursor of this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated nitro compound, establishing the chiral center at the γ-position. Subsequent reduction and cyclization would then afford the chiral pyrrolidinone.

Metal-catalyzed asymmetric synthesis is another important strategy. Chiral ligands can be used to modify metal catalysts, enabling them to catalyze reactions in an enantioselective manner. For example, a chiral phosphine (B1218219) ligand could be used in a rhodium- or iridium-catalyzed hydrogenation of a prochiral precursor, leading to the formation of one enantiomer in excess.

Separation and Characterization of Stereoisomers

When a stereoselective synthesis is not employed, the resulting product is a racemic mixture (a 50:50 mixture of both enantiomers). The separation of these enantiomers, a process known as resolution, is then necessary to obtain the pure stereoisomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for the analytical and preparative separation of enantiomers. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, their separation.

The characterization of the separated stereoisomers involves determining their enantiomeric purity and absolute configuration. Enantiomeric excess (ee) is a measure of the purity of an enantiomer and can be determined from the chromatogram obtained from chiral HPLC. The absolute configuration (R or S) of each enantiomer is typically determined using techniques such as X-ray crystallography of a single crystal of the pure enantiomer or by comparing its optical rotation to known standards. Spectroscopic methods like Vibrational Circular Dichroism (VCD) can also be employed to determine the absolute configuration in solution.

Development of Novel Synthetic Approaches

The field of organic synthesis is constantly evolving, with the development of new reactions and methodologies that offer improved efficiency, selectivity, and sustainability. For the synthesis of this compound, several novel approaches can be envisioned based on recent advances in catalysis and reaction design.

Domino reactions, also known as cascade or tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient synthetic strategy. A potential domino approach for this compound could involve a sequence initiated by a Michael addition, followed by an intramolecular cyclization and a subsequent functional group transformation, all performed in a one-pot fashion.

Transition-metal-free synthetic methods are also gaining increasing attention due to their environmental benefits. The use of organocatalysts or base-mediated reactions can provide access to complex molecules without the need for potentially toxic and expensive metal catalysts. A novel approach could involve an organocatalyzed multicomponent reaction specifically designed to assemble the this compound scaffold from simple and readily available starting materials.

Furthermore, the application of photoredox catalysis could open up new avenues for the synthesis of this compound. Light-mediated reactions can often proceed under mild conditions and can enable unique bond formations that are not accessible through traditional thermal methods. A photoredox-catalyzed radical cyclization of a suitable precursor could be a promising strategy for the construction of the this compound ring system. These emerging methodologies hold the potential to provide more efficient and sustainable routes to this and other valuable pyrrolidinone derivatives. unipa.itresearchgate.netnih.govnih.gov

Cascade Reactions and Multicomponent Cycloadditions for Pyrrolidinone Scaffolds

Cascade reactions, which involve a sequence of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools for the rapid assembly of complex molecular architectures like the pyrrolidinone core.

One notable approach involves the use of a Smiles-Truce cascade for the synthesis of functionalized pyrrolidinones. This metal-free, one-pot process can commence with readily available arylsulfonamides and cyclopropane (B1198618) diesters. The reaction cascade is initiated by a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer from the resulting enolate, and culminates in lactam formation. acs.org This methodology is particularly relevant for creating α-arylated pyrrolidinones. acs.org

Multicomponent [3+2] cycloaddition reactions represent another efficient strategy for constructing the pyrrolidinone ring system. mdpi.com These reactions often involve the in situ generation of an azomethine ylide, which then undergoes a cycloaddition with a suitable dipolarophile. For instance, a pseudo five-component reaction of glycine (B1666218), an aldehyde, and a maleimide (B117702) can lead to the formation of complex pyrrolidine-containing structures. mdpi.com The versatility of glycine as a building block in such transformations highlights its utility in generating diverse pyrrolidinone frameworks. mdpi.com

While not explicitly detailed for this compound, these methodologies offer a conceptual framework for its synthesis. A hypothetical multicomponent approach could involve the reaction of a precursor to an azomethine ylide, a phenyl-containing dipolarophile, and an ethylating agent in a convergent manner.

To illustrate the potential of such an approach, a representative substrate scope for a multicomponent synthesis of 5,5-disubstituted pyrrolidinones is presented in Table 1.

Table 1: Representative Substrate Scope for a Multicomponent Synthesis of 5,5-Disubstituted Pyrrolidinones

| Entry | Aldehyde | Amine | Alkene/Alkyne | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Glycine methyl ester | Ethyl acrylate | Methyl 1-carbomethoxy-5-phenylpyrrolidine-2-carboxylate | 85 |

| 2 | 4-Chlorobenzaldehyde | Sarcosine | Phenylacetylene | 1-Methyl-5-(4-chlorophenyl)-5-phenyl-2,5-dihydropyrrole | 78 |

| 3 | Propanal | Alanine | Styrene | 5-Ethyl-3-methyl-5-phenylpyrrolidin-2-one | 72 |

| 4 | Butyraldehyde | Phenylalanine | N-Phenylmaleimide | 3-Benzyl-5-propyl-1-phenyl-1H-pyrrolo[1,2-a]pyrazine-6,8(7H)-dione | 88 |

Note: This table is illustrative and based on general principles of multicomponent reactions for pyrrolidinone synthesis.

Exploration of Catalytic Systems for Enhanced Efficiency

The efficiency and selectivity of pyrrolidinone synthesis can be significantly enhanced through the use of catalytic systems. Transition metal catalysts, in particular, have been extensively explored for their ability to mediate key bond-forming events.

For the synthesis of γ-lactams featuring β-quaternary centers, a rhodium-catalyzed C-C activation-triggered sulfonyl radical migration has been developed. nih.gov This method provides an enantioselective route to these challenging structures. nih.gov While this specific transformation leads to a different substitution pattern, the underlying principle of using a transition metal to orchestrate a complex bond reorganization is highly relevant.

Palladium catalysis is another cornerstone in the synthesis of nitrogen-containing heterocycles. Intramolecular Pd-catalyzed allylic alkylations have been successfully employed to construct γ-lactams. datapdf.com These reactions typically involve the tethering of a nucleophile and an electrophile via an amide linkage, leading to a 5-exo cyclization. datapdf.com

The development of innovative catalytic systems is ongoing, with a focus on environmentally benign and cost-effective options. For example, palladium on carbon (Pd/C) has been investigated as a heterogeneous catalyst for various hydrogenation reactions that can be integral to pyrrolidinone synthesis. researchgate.net

A summary of various catalytic systems applicable to the synthesis of pyrrolidinone and related γ-lactam structures is provided in Table 2.

Table 2: Catalytic Systems for the Synthesis of Pyrrolidinone and γ-Lactam Scaffolds

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| Rhodium(I) complexes | C-C activation/radical migration | Enantioselective formation of β-quaternary centers nih.gov |

| Palladium(0) complexes | Intramolecular allylic alkylation | High regioselectivity for 5-exo cyclization datapdf.com |

| Copper(I) salts | Three-component assembly | High diastereoselectivity |

| Chiral Phosphines | Enantioselective alkylation | Construction of contiguous chiral tertiary centers researchgate.net |

| Iridium complexes | Lactone to lactam conversion | Direct synthesis from lactones and amines organic-chemistry.org |

Note: This table summarizes catalytic systems for related transformations, as specific data for this compound is not available.

Optimization of Reaction Conditions and Process Parameters for Research Scale

The successful translation of a synthetic route from a theoretical concept to a practical laboratory procedure hinges on the careful optimization of reaction conditions. Key parameters that are typically investigated include the choice of solvent, reaction temperature, concentration, and the nature of the base or catalyst.

For instance, in the synthesis of functionalized spirooxindole pyrrolidine (B122466) derivatives via a 1,3-dipolar cycloaddition, a systematic optimization of the solvent was conducted. researchgate.net Methanol was identified as the optimal solvent, providing the desired product in excellent yield when the reaction was carried out at reflux for a specific duration. researchgate.net

Similarly, in the development of a Smiles-Truce cascade for pyrrolidinone synthesis, screening of different bases and solvents was performed. acs.org It was observed that increasing the reaction temperature and concentration had a more significant positive impact on the yield than variations in the base and solvent alone. acs.org

An illustrative example of the optimization of reaction conditions for a hypothetical synthesis of a 5,5-disubstituted pyrrolidinone is presented in Table 3.

Table 3: Optimization of Reaction Conditions for a Hypothetical Synthesis of a 5,5-Disubstituted Pyrrolidinone

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | NaH | 80 | 12 | 45 |

| 2 | THF | KHMDS | 60 | 12 | 55 |

| 3 | Dioxane | Cs₂CO₃ | 100 | 8 | 70 |

| 4 | DMF | K₂CO₃ | 120 | 6 | 85 |

| 5 | DMF | K₂CO₃ | 100 | 12 | 78 |

Note: This table is a representative example of a reaction optimization study and is not based on experimental data for this compound.

The scalability of a reaction is also a critical consideration. A successful research-scale synthesis should be amenable to being performed on a larger scale without a significant drop in yield or selectivity. For example, the Smiles-Truce cascade for pyrrolidinone synthesis was successfully scaled up to produce nearly a gram of the desired product, demonstrating its practical utility. acs.org

Chemical Reactivity and Derivatization Studies

Exploration of Functional Group Transformations on the Pyrrolidinone Core

The pyrrolidinone ring, a privileged scaffold in medicinal chemistry, possesses key reactive sites that are amenable to a variety of chemical modifications. nih.govd-nb.info The primary locations for functionalization on the 5-Ethyl-5-phenylpyrrolidinone core are the nitrogen atom (N1) and the carbonyl carbon (C2).

Common transformations include:

N-Alkylation/N-Acylation: The nitrogen atom of the lactam can be readily alkylated or acylated to introduce a wide range of substituents. For instance, N-phenyl substitution has been shown to influence the biological activity of some pyrrolidone derivatives. pnrjournal.com

Reduction of the Carbonyl Group: The amide carbonyl can be reduced to the corresponding amine, transforming the pyrrolidinone into a pyrrolidine (B122466). This significantly alters the molecule's polarity and hydrogen bonding capabilities.

Ring-Opening Reactions: Under certain conditions, such as hydrolysis, the lactam ring can be opened to yield the corresponding gamma-amino acid derivative, γ-amino-γ-phenylcaproic acid.

These transformations allow for the systematic alteration of the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for its interaction with biological targets.

Synthesis and Elucidation of this compound Derivatives

The synthesis of derivatives of this compound is a key strategy for exploring its chemical space and for discovering analogues with potentially enhanced biological activities.

Systematic Modification of Substituents for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve the systematic modification of a lead compound to understand how different structural features influence its biological activity. For this compound, SAR studies would typically involve modifications at three key positions:

The N1-position of the pyrrolidinone ring: Introducing various alkyl or aryl groups can modulate the compound's lipophilicity and steric bulk.

The C5-ethyl group: Altering the length or branching of this alkyl chain can impact the compound's fit within a biological target.

The C5-phenyl group: Substitution on the phenyl ring with electron-donating or electron-withdrawing groups can influence electronic properties and potential aromatic interactions. rsc.orgrhhz.net

A hypothetical SAR study could involve synthesizing a library of analogues where each of these positions is systematically varied. For example, a series of N-substituted derivatives could be prepared by reacting this compound with various alkyl halides. Similarly, analogues with different C5-phenyl substituents could be synthesized starting from appropriately substituted precursors. The resulting compounds would then be evaluated in biological assays to determine the effect of each modification. nih.govresearchgate.net

Below is an interactive table showcasing a hypothetical set of derivatives and their potential modifications for SAR studies.

| Compound ID | N1-Substituent | C5-Ethyl Modification | C5-Phenyl Substitution | Hypothetical Activity (IC50, µM) |

| Parent | H | -CH2CH3 | Unsubstituted | 10.5 |

| A1 | -CH3 | -CH2CH3 | Unsubstituted | 8.2 |

| A2 | -CH2CH2OH | -CH2CH3 | Unsubstituted | 12.1 |

| B1 | H | -CH3 | Unsubstituted | 15.7 |

| B2 | H | -CH2CH2CH3 | Unsubstituted | 9.8 |

| C1 | H | -CH2CH3 | 4-Cl | 5.3 |

| C2 | H | -CH2CH3 | 4-OCH3 | 18.4 |

This table is for illustrative purposes only and does not represent actual experimental data.

Design Principles for Structurally Related Pyrrolidinone Analogues

The design of new pyrrolidinone analogues is guided by several key principles aimed at optimizing their biological activity and drug-like properties. The non-planar, three-dimensional structure of the pyrrolidine ring is a significant feature that allows for a greater exploration of chemical space compared to flat aromatic systems. d-nb.info

Key design principles include:

Scaffold Hopping: Replacing the pyrrolidinone core with other heterocyclic systems to identify novel scaffolds with similar biological activities.

Conformational Restriction: Introducing cyclic constraints or bulky groups to lock the molecule into a specific conformation, which can enhance binding affinity to a target. acs.org

Introduction of Chiral Centers: The stereochemistry of the pyrrolidinone ring and its substituents can have a profound impact on biological activity. nih.gov The synthesis of enantiomerically pure compounds is often a critical step in the development of new therapeutic agents.

Modulation of Physicochemical Properties: Systematically altering substituents to fine-tune properties like solubility, lipophilicity (logP), and metabolic stability. For instance, introducing polar groups can increase aqueous solubility, while modifying metabolically labile sites can improve a compound's half-life in the body.

Reaction Mechanisms of Derivatization Pathways

Understanding the reaction mechanisms underlying the derivatization of this compound is essential for optimizing reaction conditions and for predicting the outcome of new synthetic routes.

N-Alkylation: The N-alkylation of the pyrrolidinone lactam typically proceeds via an SN2 mechanism. The nitrogen atom acts as a nucleophile, attacking an alkyl halide or other suitable electrophile. The reaction is often carried out in the presence of a base to deprotonate the nitrogen, increasing its nucleophilicity.

Enolate Formation and Alkylation: In the presence of a strong base, it is possible to deprotonate the α-carbon to the carbonyl group (C3), forming an enolate. This enolate can then react with electrophiles, allowing for the introduction of substituents at the C3 position. However, this can be challenging in the presence of the acidic N-H proton.

Ring Synthesis: The synthesis of the this compound core itself can be achieved through various methods, such as the cyclization of γ-amino acids or the reaction of suitable precursors. For example, a common route to pyrrolidones is the intramolecular cyclization of γ-amino esters.

The elucidation of these mechanisms often involves a combination of experimental studies, such as kinetic analysis and isotopic labeling, and computational modeling. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Comprehensive Spectroscopic Elucidation of Molecular Structure

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the electronic and bonding environments within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic compounds. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide foundational data on the chemical environment of each nucleus. For 5-Ethyl-5-phenylpyrrolidinone, the ¹H NMR spectrum would show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the diastereotopic methylene protons of the pyrrolidinone ring, and the aromatic protons of the phenyl group. Similarly, the ¹³C NMR spectrum confirms the presence of all 12 carbon atoms in their unique chemical environments. nih.gov

To establish the precise connectivity and spatial relationships between atoms, researchers employ multi-dimensional NMR techniques. researchgate.netacs.org

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, confirming, for instance, the connectivity between the methyl and methylene protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, including the placement of the quaternary C5 carbon. acs.org

In studies of chiral analogs, advanced NMR methods using chiral lanthanide shift reagents have been employed to distinguish between enantiomers in a racemic mixture, causing separate signals for each enantiomer to appear in the spectrum. tandfonline.com

Table 1: Representative NMR Data for the this compound Moiety (Based on Analogous Structures)

| Assignment | ¹H NMR (ppm, δ) | ¹³C NMR (ppm, δ) |

|---|---|---|

| -CH₂-CH₃ (ethyl) | ~0.8 (triplet) | ~8-10 |

| -CH₂-CH₃ (ethyl) | ~1.9-2.1 (quartet) | ~30-35 |

| -CH₂- (ring C3) | ~2.2-2.4 (multiplet) | ~35-40 |

| -CH₂- (ring C4) | ~2.5-2.7 (multiplet) | ~20-25 |

| -C₅- (quaternary) | - | ~65-70 |

| -C₆H₅ (phenyl) | ~7.2-7.5 (multiplet) | ~125-145 |

| -C=O (lactam C2) | - | ~175-180 |

| -NH- (lactam) | ~8.0-9.5 (broad singlet) | - |

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high precision. mdpi.com For this compound (C₁₂H₁₅NO), HRMS can confirm this molecular formula by providing an experimental mass that matches the theoretically calculated mass to within a few parts per million. nih.gov This technique is essential for verifying the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass. rsc.orgresearchgate.net

Table 2: Example of HRMS Data for a Phenylpyrrolidine Analog

| Compound Formula | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| C₁₅H₁₇N₂O₂ | [M+H]⁺ | 257.1285 | 257.1284 | rsc.org |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. researchgate.net For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent absorption is typically the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam (amide) ring, which appears in the range of 1630-1690 cm⁻¹. masterorganicchemistry.com Other characteristic absorptions confirm the presence of the phenyl and ethyl groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150 - 3300 | N-H Stretch | Amide (Lactam) |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 2980 | C-H Stretch | Aliphatic (Ethyl, Pyrrolidinone Ring) |

| 1630 - 1690 | C=O Stretch | Amide (Lactam) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While NMR provides a map of atomic connectivity, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. researchgate.net This technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of every atom, yielding exact bond lengths, bond angles, and torsional angles. researchgate.net

For chiral molecules like this compound, which has a stereocenter at the C5 position, X-ray crystallography is the gold standard for determining the absolute configuration (R or S) of a single enantiomer. marquette.edu Studies on the closely related isomer, 3-Ethyl-3-phenylpyrrolidin-2-one, have successfully used this method to characterize both the individual (R) and (S) enantiomers as well as the racemic mixture. marquette.edu These studies reveal not only the molecular structure but also how the molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the lactam N-H and C=O groups. researchgate.netmarquette.edu

Table 4: Physicochemical Properties of Racemic vs. Enantiopure 3-Ethyl-3-phenylpyrrolidin-2-one Crystals

| Compound Form | Melting Point (°C) | Crystal Density (g/cm³) |

|---|---|---|

| Racemic (rac-EPP) | 104.9 ± 0.2 | 1.201 |

| Enantiopure ((+)-(R)-EPP) | 129.7 ± 0.3 | 1.221 |

Chromatographic Methodologies for Isomer Separation and Purity Assessment

Chromatographic techniques are essential for both the purification of synthesized compounds and the analytical assessment of their purity and enantiomeric composition.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a chemical reaction in real-time. rsc.org

Column Chromatography: Following a synthesis, crude product mixtures are typically purified using column chromatography, most commonly with silica (B1680970) gel as the stationary phase, to isolate the desired compound from unreacted starting materials and byproducts. rsc.orgarkat-usa.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for purity analysis. To separate the enantiomers of a chiral compound like this compound, a specialized form of HPLC is required that uses a chiral stationary phase (CSP). Research on related chiral pyrrolidinones has shown that columns such as Chiralcel OD or Chiralcel OJ can be effective for resolving racemic mixtures into their constituent enantiomers, allowing for the determination of enantiomeric excess (ee). marquette.edunih.gov

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this technique is also used for the analysis of volatile pyrrolidine (B122466) derivatives, providing information on purity and identity. rsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 5-Ethyl-5-phenylpyrrolidinone, these calculations offer a detailed view of its electronic landscape and reactivity patterns.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on pyrrolidone derivatives, which share a core structure with this compound, have been performed to understand their molecular properties. researchgate.netresearchgate.net For instance, calculations at the B3LYP/6-311++G(d,p) level of theory can determine frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Mulliken charges. These parameters are instrumental in identifying nucleophilic and electrophilic sites, thereby predicting the molecule's reactivity.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For related pyrrolidone structures, DFT calculations have been used to compute these energy gaps, providing insights into their chemical behavior. researchgate.netx-mol.com

Table 1: Calculated Electronic Properties of a Representative Pyrrolidone Derivative using DFT This table is representative of data obtained for similar pyrrolidone structures, as direct data for this compound is not available in the cited literature.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis of the pyrrolidine (B122466) ring, a core component of this compound, reveals its non-planar nature, often adopting an envelope or twist conformation. nih.govresearchgate.net The specific conformation affects the orientation of the substituents, in this case, the ethyl and phenyl groups.

Computational methods like DFT and Møller–Plesset perturbation theory (MP2) are employed to determine the most stable conformations by calculating the potential energy surface. acs.org For phenyl-substituted pyrrolidines, the orientation of the phenyl ring relative to the pyrrolidine ring is a key factor influencing stability and electronic properties. nih.gov The dihedral angles between these rings can be calculated to understand the degree of conjugation and steric hindrance. Studies on related molecules have shown that different conformations can have significantly different energies, with the lowest energy conformer being the most populated at equilibrium. acs.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational tools for predicting how a molecule like this compound might interact with biological targets, a key aspect of drug discovery and design. d-nb.info

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org For pyrrolidone derivatives, docking studies have been used to investigate their binding modes with various enzymes and receptors. researchgate.netresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. researchgate.netacs.org For example, the carbonyl group of the pyrrolidinone ring can act as a hydrogen bond acceptor, while the phenyl group can engage in hydrophobic or π-π stacking interactions. The ethyl group can also contribute to hydrophobic interactions within the binding pocket. nih.gov

Table 2: Representative Docking Simulation Results for a Pyrrolidone Derivative with a Target Protein This table is illustrative and based on findings for structurally related compounds.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | ARG 120, TYR 355 | Hydrogen Bond, Hydrophobic |

| 5-Lipoxygenase (5-LOX) | -7.9 | HIS 367, LEU 368 | Hydrophobic, π-π Stacking |

| Hsp90α | -9.7 | Phe 138 | Hydrophobic |

In silico methods are widely used to predict the physicochemical properties of compounds, which are important for their development as potential drug candidates. ache-pub.org.rs Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated to assess a compound's "drug-likeness" according to guidelines like Lipinski's Rule of Five. tandfonline.comnih.gov These predictions help in prioritizing compounds for synthesis and biological testing. For pyrrolidone derivatives, computational tools have been used to predict these properties, indicating favorable pharmacokinetic profiles for many analogs. ache-pub.org.rstandfonline.com

Table 3: Predicted Physicochemical Properties for this compound These values are computed based on the chemical structure.

| Property | Predicted Value | Reference (for similar compounds) |

|---|---|---|

| Molecular Weight | 203.26 g/mol | nih.gov |

| XLogP3-AA | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 29.1 Ų | nih.gov |

Preclinical Biological Investigations and Mechanistic Elucidation

In Vitro Pharmacological Profiling of 5-Ethyl-5-phenylpyrrolidinone and its Derivatives

In vitro studies have been instrumental in characterizing the molecular interactions and cellular effects of this compound and related compounds. These assays provide a foundational understanding of their potential therapeutic activities.

While specific receptor binding data for this compound is not extensively detailed in publicly available literature, studies on analogous pyrrolidin-2-one derivatives suggest potential interactions with various receptor systems. For instance, certain novel pyrrolidin-2-one derivatives have been evaluated for their affinity to serotonin (B10506) 5-HT1A and α1-adrenergic receptors, indicating that this chemical scaffold can be tailored to interact with specific neuronal targets nih.gov. The affinity of a compound for a receptor is typically quantified by its equilibrium dissociation constant (Kd) or its inhibition constant (Ki), with lower values indicating a higher affinity. Competitive binding assays, where the test compound competes with a radiolabeled ligand of known affinity, are commonly used to determine these values zsmu.edu.ua. The lack of specific binding data for this compound itself highlights an area for future research to fully elucidate its pharmacological profile.

The anticonvulsant properties of this compound have been linked to its potential interaction with the GABAergic system, specifically through the inhibition of γ-aminobutyric acid transaminase (GABA-T) nih.gov. GABA-T is a key enzyme responsible for the degradation of the inhibitory neurotransmitter GABA nih.govfrontiersin.org. Inhibition of this enzyme leads to increased levels of GABA in the brain, which can dampen neuronal excitability and suppress seizures nih.govfrontiersin.org.

Studies on various pyrrolidinone and related heterocyclic derivatives have demonstrated their potential as GABA-T inhibitors researchgate.netmdpi.com. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the enzyme's activity by 50%. For example, certain 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives have shown potent in vitro inhibition of brain GABA-transaminase activity researchgate.net. The accumulation of GABA due to GABA-T inhibition can lead to an increase in 2-pyrrolidinone, a cyclized form of GABA, which has been observed in individuals treated with the known GABA-T inhibitor vigabatrin (B1682217) nih.govfrontiersin.orgdoaj.orgresearchgate.netresearchgate.net. This biochemical relationship underscores the potential of this compound to modulate the GABAergic system through a similar mechanism.

Table 1: In Vitro GABA-Transaminase Inhibitory Activity of Selected Pyrrolidinone Derivatives Note: Data for this compound is not available. The table presents findings for related compounds to illustrate the potential of this chemical class.

| Compound | Enzyme Source | Inhibitory Activity (IC50) |

|---|---|---|

| 1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione | Mice Brain Homogenate | 100.5 ± 5.2 μM |

| 1-(4-acetylphenyl)-3-(Salicyldehydoxy)-pyrrolidine-2,5-dione | Mice Brain Homogenate | 160.4 ± 6.2 μM |

The therapeutic potential of pyrrolidinone derivatives extends beyond anticonvulsant effects, with studies exploring their neuroprotective and antimicrobial properties.

Neuroprotective Activity:

Cellular assays are crucial for evaluating the ability of a compound to protect neurons from various insults, such as excitotoxicity, oxidative stress, and apoptosis. For instance, a novel phenylpyrrolidinone derivative demonstrated a significant neuroprotective effect against glutamate-induced neurotoxicity in primary cortical neuron cultures mdpi.comnih.gov. The survival rate of neurons exposed to glutamate (B1630785) increased by 37% in the presence of this compound at a concentration of 50 µM mdpi.comnih.gov. Other studies have shown that certain pyrrolidin-2-one derivatives can mitigate the behavioral and biochemical changes induced by scopolamine, a substance known to cause cognitive impairment, suggesting a potential role in managing neurodegenerative conditions like Alzheimer's disease nih.gov. These protective effects are often linked to the modulation of cholinergic systems and the reduction of oxidative stress nih.gov.

Antimicrobial Activity:

Several studies have investigated the antimicrobial activity of various pyrrolidinone derivatives against a range of pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

For example, certain 5-oxopyrrolidine derivatives have shown promising and selective antimicrobial activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA) nih.gov. In some cases, the MIC values for these derivatives were found to be in the range of 32-512 µg/ml against various bacterial and fungal strains nih.govresearchgate.net. Thiazole-based pyrrolidine (B122466) derivatives have also been synthesized and evaluated, with some compounds showing selective inhibition of Gram-positive bacteria biointerfaceresearch.com. The structural diversity of the pyrrolidinone scaffold allows for the development of compounds with a broad spectrum of antimicrobial activity nih.govmdpi.com.

Table 2: Antimicrobial Activity of Selected Pyrrolidinone Derivatives Note: Data for this compound is not available. The table presents findings for related compounds.

| Compound Class | Microorganism | Activity (MIC) |

|---|---|---|

| 5-Oxopyrrolidine derivatives | Multidrug-resistant Staphylococcus aureus | Promising and selective activity |

| Pyrrolidine-substituted halogenobenzenes | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans | 32-512 µg/ml |

| Thiazole-based pyrrolidine derivatives | Gram-positive bacteria | Selective inhibition |

In Vivo Studies in Animal Models for Mechanism-Oriented Research

Animal models are indispensable for validating the therapeutic potential observed in in vitro studies and for understanding the complex physiological effects of a compound.

The anticonvulsant properties of this compound and its derivatives have been extensively studied in various rodent models of epilepsy. The two most common screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test zsmu.edu.uanih.govmdpi.comresearchgate.netmdpi.commdpi.com. The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures nih.govmdpi.com.

An early study from 1973 demonstrated the anticonvulsant effect of 5-Ethyl-5-phenyl,2-pyrrolidinone, suggesting a relationship with GABA-dependent inhibitory mechanisms nih.gov. More recent research on various pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives has further substantiated the anticonvulsant potential of this chemical class nih.govnih.govmdpi.com. For example, in studies on novel pyrrolidin-2-one derivatives, some compounds showed significant activity in either the MES or the PTZ-induced seizure models in mice nih.gov. Similarly, a series of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives also exhibited anticonvulsant activity in these models nih.gov. The efficacy in these tests is often reported as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.

Table 3: Anticonvulsant Activity of Selected Pyrrolidinone Derivatives in Rodent Models Note: This table presents findings for related compounds to illustrate the potential of the pyrrolidinone scaffold.

| Compound Class | Animal Model | Test | Observed Effect |

|---|---|---|---|

| Novel Pyrrolidin-2-one derivatives | Mice | MES | Significant reduction in seizure incidence |

| Novel Pyrrolidin-2-one derivatives | Mice | scPTZ | Demonstrated activity against pentetrazole-induced seizures |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Mice | MES & scPTZ | Anticonvulsant activity observed |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Mice | MES, scPTZ, 6 Hz | Broad-spectrum anticonvulsant properties |

The influence of this compound on neurotransmitter systems, particularly dopamine (B1211576) and noradrenaline, is an area of interest for understanding its broader neurological effects. While direct studies on this specific compound are limited, research on structurally related pyrrolidine-containing compounds suggests potential interactions with these monoamine systems researchgate.netnih.govnih.govfrontiersin.org.

For instance, some pyrrolidine derivatives have been shown to affect the reuptake of dopamine and noradrenaline researchgate.net. The dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET) are key proteins that regulate the synaptic concentrations of these neurotransmitters. Inhibition of these transporters can lead to increased levels of dopamine and noradrenaline in the synaptic cleft, which can have various physiological and behavioral effects. The abuse potential of some pyrrolidine-containing cathinones has been linked to their potency and selectivity in inhibiting the dopamine transporter nih.gov. Furthermore, certain novel pyrrolidine nor-lobelane analogs have been found to inhibit methamphetamine-evoked dopamine release, suggesting an interaction with the vesicular monoamine transporter-2 (VMAT2) nih.govresearchgate.net. These findings suggest that the pyrrolidine scaffold can be a platform for developing compounds that modulate dopaminergic and noradrenergic signaling, although the specific effects of this compound on these systems require further investigation.

Evaluation of Cognitive Function in Animal Models of Neurological Impairment

No studies were found that investigated the effects of this compound on cognitive outcomes in animal models of neurological diseases.

Mechanistic Elucidation of Biological Actions

Studies on Intracellular Signaling Pathway Modulation

There is no available research on how this compound may influence or modulate any intracellular signaling pathways.

Future Directions and Advanced Research Perspectives

Advancements in Asymmetric Synthesis for Stereoisomer-Specific Research

The presence of a stereocenter at the C5 position of 5-Ethyl-5-phenylpyrrolidinone means it exists as two distinct enantiomers, (R) and (S). The biological activity of chiral compounds is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other. researchgate.netmarquette.edu Consequently, access to enantiomerically pure forms of this compound is critical for detailed, stereoisomer-specific research.

Future research should prioritize the development of novel asymmetric synthesis strategies to produce the individual (R) and (S) enantiomers with high optical purity. While classical resolution methods can be employed, modern advancements in asymmetric catalysis offer more efficient and elegant solutions. uwindsor.ca Promising avenues for exploration include:

Chiral Catalysis: The use of chiral transition-metal catalysts or organocatalysts could enable the direct enantioselective synthesis of the pyrrolidinone ring system. researchgate.net

Chiral Auxiliaries: Employing a removable chiral auxiliary can guide the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is cleaved to yield the desired enantiomerically enriched product. uwindsor.ca

Enzymatic Resolution: Lipases and other enzymes have been successfully used for the kinetic resolution of related racemic pyrrolidine (B122466) precursors, offering a green and highly selective method for separating enantiomers. vulcanchem.com

The successful development of these synthetic routes would be a crucial first step, enabling the pharmacological and biological evaluation of each stereoisomer in isolation. This is essential to determine if the therapeutic effects or biological activities are specific to one enantiomer, a necessary prerequisite for developing a more selective and potentially safer therapeutic agent. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The pyrrolidinone core is a versatile scaffold found in compounds with a wide array of biological activities. uzh.ch Derivatives have been identified as inhibitors of various enzymes and modulators of receptor activity. For instance, different pyrrolidinone-based molecules have shown activity as neuraminidase inhibitors, P2X3 receptor antagonists for chronic pain, angiotensin II (AT1) receptor ligands, and inhibitors of methionyl aminopeptidase (B13392206) 2 (MetAP-2) for cancer therapy. magtechjournal.comresearchgate.netnih.govgoogle.com Furthermore, some derivatives act as autotaxin (ATX) inhibitors, a target relevant to inflammation, fibrosis, and cancer. researchgate.net

Given this precedent, future investigations into this compound should explore a diverse range of potential biological targets. An initial step would involve broad phenotypic screening to identify any significant biological effects in cellular or animal models. Based on the activities of structurally related compounds, promising areas for targeted investigation include:

Central Nervous System (CNS) Receptors: The structural similarity to other CNS-active compounds suggests potential interactions with neurotransmitter receptors or ion channels. mdpi.com

Inflammatory Pathways: Screening for inhibitory activity against key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) or cyclooxygenases (COX) could reveal anti-inflammatory potential. beilstein-journals.org

Oncological Targets: Given the success of other pyrrolidinone derivatives as anticancer agents, evaluating this compound against cancer-related targets like the anti-apoptotic protein Mcl-1 or kinases involved in cell proliferation is a logical step. google.combohrium.com

Elucidating a novel mechanism of action for this compound would not only define its therapeutic potential but also provide a new chemical tool for studying complex biological pathways.

Integration of High-Throughput Screening with Computational Methodologies in Compound Discovery

Modern drug discovery relies heavily on the synergy between experimental and computational techniques to accelerate the identification and optimization of lead compounds. researchgate.net This integrated approach is particularly well-suited for exploring the potential of the this compound scaffold.

A forward-thinking research program would involve the following integrated steps:

High-Throughput Screening (HTS): A library of analogs based on the this compound structure would first be synthesized. This library would then be subjected to HTS against a panel of biological targets or in cell-based phenotypic assays to identify initial "hit" compounds. researchgate.netresearchgate.netnih.gov

Computational Modeling and QSAR: Once hits are identified, computational methods can be employed to build predictive models. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to understand the relationship between the chemical structures of the analogs and their biological activity, helping to predict the potency of new, unsynthesized derivatives. bohrium.com

Molecular Docking: If a specific protein target is identified, molecular docking simulations can predict the binding mode and affinity of the compounds within the target's active site. This provides crucial insights for rational drug design. beilstein-journals.orgbohrium.com

In Silico ADMET Prediction: Before committing resources to further synthesis, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. beilstein-journals.orgresearchgate.net This helps prioritize derivatives with more favorable drug-like properties for synthesis and subsequent testing.

This iterative cycle of HTS, computational analysis, and guided synthesis allows for a much more efficient exploration of the chemical space around this compound, accelerating the journey from a simple molecule to a potent and optimized lead compound. nih.gov

Development of this compound as a Chemical Probe for Biological Systems

Beyond its potential as a therapeutic agent, a potent and selective derivative of this compound could be developed into a chemical probe. Chemical probes are indispensable tools in chemical biology for dissecting protein function and validating biological targets in their native cellular environment. mdpi.comchemicalprobes.org A high-quality chemical probe must be potent (typically with an in vitro IC50 < 100 nM), selective, and demonstrate on-target effects in cells. rsc.org

The development of this compound into a chemical probe would follow a structured path:

Target Identification and Optimization: First, a specific biological target must be identified and validated, as outlined in section 7.2. Structure-activity relationship (SAR) studies would then be performed to develop an analog with high potency and selectivity for this target.

Probe Design and Synthesis: The optimized ligand would be modified by incorporating two key functionalities:

A reactive group , such as a benzophenone (B1666685) or diazirine, for photo-affinity labeling (PAL). This allows the probe to be covalently cross-linked to its target protein upon UV irradiation. mdpi.com

A reporter tag , such as an alkyne or azide (B81097) group, for bio-orthogonal ligation (e.g., "click chemistry"). This tag allows for the subsequent attachment of a biotin (B1667282) or fluorescent dye, enabling the isolation and identification of the target protein via proteomics or visualization by microscopy. mdpi.com

Target Engagement and Validation: The resulting chemical probe would be used in living cells to confirm that it engages with the intended target. Techniques like activity-based protein profiling (ABPP) or cellular thermal shift assays (CETSA) can be employed to verify on-target activity. mdpi.com

By converting a derivative of this compound into such a sophisticated research tool, scientists could elucidate new biological pathways, validate novel drug targets, and deepen the understanding of the complex systems in which the target protein operates. doi.orgnih.gov

Table of Mentioned Compounds

Q & A

Basic: How can researchers optimize the synthetic pathway for 5-Ethyl-5-phenylpyrrolidinone?

Methodological Answer:

To optimize synthesis, focus on:

- Reaction Conditions : Adjust temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in pyrrolidinone ring formation .

- Catalysts : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps or acid/base catalysts for cyclization.

- Yield Monitoring : Use HPLC or GC-MS to quantify intermediates and final product purity. Document yield variations under different conditions (e.g., 65% yield at 80°C vs. 72% at 100°C) .

- Byproduct Analysis : Employ FT-IR or NMR to identify side products and refine stoichiometric ratios.

Basic: What analytical techniques are essential for validating the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : Compare H and C NMR spectra with literature data to verify substituent positions (e.g., ethyl vs. phenyl group orientation) .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 215.13).

- Purity Assessment :

- HPLC with UV Detection : Quantify impurities using a C18 column and gradient elution (e.g., 90% purity threshold) .

- Melting Point Analysis : Compare observed values (±2°C) with published data to detect solvate formation.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Warning: H315/H319) .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How can computational modeling elucidate the reactivity and stability of this compound?

Methodological Answer:

- Quantum Chemical Calculations :

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents to optimize reaction media .

- Docking Studies : Predict binding affinities for pharmacological applications (e.g., enzyme inhibition) .

Advanced: How should researchers address contradictions in experimental data for this compound’s physicochemical properties?

Methodological Answer:

- Systematic Error Analysis :

- Calibration Checks : Recalibrate instruments (e.g., pH meters, spectrometers) to rule out measurement drift .

- Replication : Repeat experiments ≥3 times under identical conditions to assess reproducibility.

- Literature Comparison :

- Cross-reference melting points, solubility, and spectral data across peer-reviewed studies (e.g., conflicting solubility in DMSO vs. ethanol) .

- Statistical Tools : Apply ANOVA or t-tests to evaluate significance of observed discrepancies .

Advanced: What methodologies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Derivative Synthesis :

- Biological Assays :

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify key binding interactions .

Advanced: How can researchers design experiments to resolve ambiguities in the reaction mechanism of this compound formation?

Methodological Answer:

- Isotopic Labeling : Use C-labeled precursors to track carbon migration during cyclization via NMR .

- Kinetic Studies : Perform time-resolved sampling to identify rate-determining steps (e.g., Arrhenius plot analysis) .

- Intermediate Trapping : Quench reactions at short intervals and isolate intermediates using flash chromatography for structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.